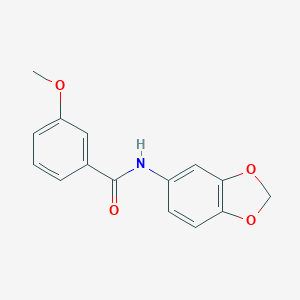
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and a hallucinogen, and it is commonly referred to as ecstasy or Molly. Despite its popularity, MDMA is a highly controlled substance due to its potential for abuse and addiction. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By increasing the levels of these neurotransmitters, MDMA can produce feelings of euphoria, empathy, and relaxation.
Efectos Bioquímicos Y Fisiológicos
MDMA has a range of biochemical and physiological effects on the body. In addition to increasing the levels of neurotransmitters in the brain, MDMA can also cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous, especially when MDMA is used in high doses or in combination with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages and limitations for use in lab experiments. One advantage is that it is a highly controlled substance, which means that it can be used in a controlled environment without the risk of contamination or other external factors. However, MDMA also has several limitations, including the potential for abuse and addiction, as well as the risk of adverse effects on the body.
Direcciones Futuras
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health conditions, such as depression and anxiety. Another area of interest is the development of new synthesis methods for MDMA that are more efficient and cost-effective. Additionally, there is a need for further research on the long-term effects of MDMA use, especially in individuals who use the drug regularly or in high doses.
Conclusion
MDMA is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. Despite its potential for abuse and addiction, MDMA has also been the subject of scientific research for its potential therapeutic effects. While there are several advantages and limitations to using MDMA in lab experiments, there are also several future directions for research on the drug. As with any controlled substance, it is important to approach the use of MDMA with caution and to prioritize safety and ethical considerations.
Métodos De Síntesis
MDMA is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then to MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
MDMA has been the subject of scientific research for its potential therapeutic effects. Studies have shown that MDMA can be effective in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential use in couples therapy and as an aid in psychotherapy.
Propiedades
Número CAS |
5687-68-3 |
|---|---|
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13NO4/c1-18-12-4-2-3-10(7-12)15(17)16-11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
Clave InChI |
NMFSAKGSFRGUPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



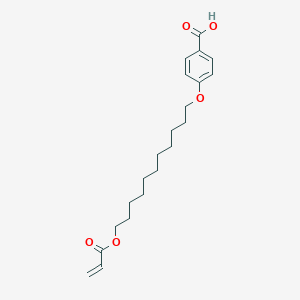
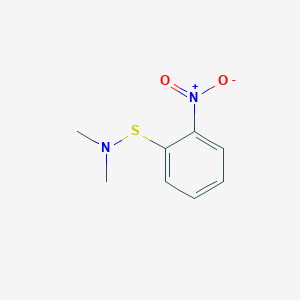
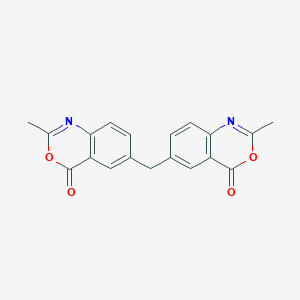
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
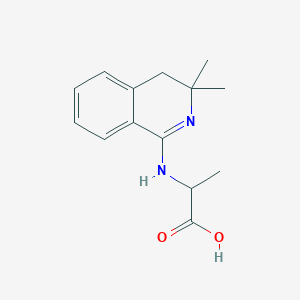
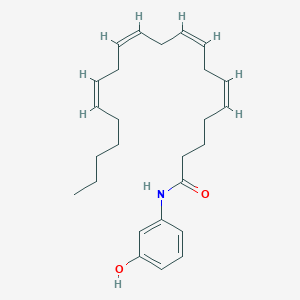
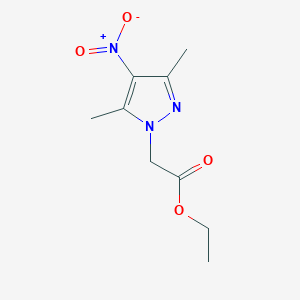
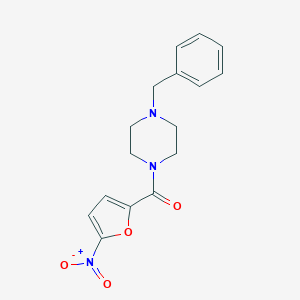

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)